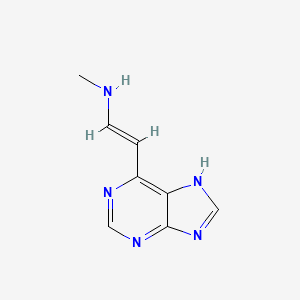

(E)-N-Methyl-2-(9H-purin-6-yl)ethenamine

Description

Overview of Purine (B94841) Heterocycles in Biological Systems and Synthetic Chemistry

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. scielo.org.mx This core structure is a cornerstone of life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940), which are essential components of DNA and RNA. wikipedia.org Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine nucleotide. wikipedia.org

The versatility of the purine scaffold has made it a privileged structure in synthetic and medicinal chemistry. researchgate.net The purine ring system can be extensively modified at various positions, allowing for the fine-tuning of its biological activity. researchgate.netnih.gov Synthetic purine analogs are a cornerstone of modern medicine, with applications as antiviral, anticancer, and immunosuppressive agents. nih.govyoutube.com For instance, 6-mercaptopurine (B1684380) is an established anticancer drug, while acyclovir (B1169), a guanine analog, is a widely used antiviral medication. youtube.com The ability of purine derivatives to mimic endogenous ligands and interact with a wide range of biological targets, including enzymes and receptors, underpins their therapeutic importance. nih.govnih.gov

Table 1: Prominent Purine Derivatives and their Significance

| Compound Name | Core Structure | Significance |

| Adenine | Purine | A fundamental component of DNA and RNA. |

| Guanine | Purine | A fundamental component of DNA and RNA. |

| Hypoxanthine (B114508) | Purine | An intermediate in the synthesis of purine nucleotides. |

| 6-Mercaptopurine | Purine Derivative | Used in cancer chemotherapy. |

| Acyclovir | Purine Analog | An antiviral medication. |

Significance of Ethenamine Moieties in Organic Synthesis and Pharmacophore Design

Ethenamines, also known as enamines, are a class of unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine. libretexts.org They are characterized by the presence of an amino group attached to a carbon-carbon double bond. Enamines are versatile intermediates in organic synthesis, primarily due to the nucleophilic character of the α-carbon, which allows for a variety of carbon-carbon bond-forming reactions. libretexts.org The Stork enamine alkylation and acylation are classic examples of their utility in constructing complex molecular architectures. libretexts.org

Historical Context of Purine-Ethenamine Hybrid Compounds in Contemporary Research

The deliberate synthesis of hybrid molecules that combine the purine core with an ethenamine-like linker is a more recent development in medicinal chemistry. The historical foundation lies in the extensive research into 6-substituted purine derivatives. Early work focused on modifying the 6-position of the purine ring with various functional groups to modulate their biological activity, leading to the discovery of potent enzyme inhibitors and cytotoxic agents. researchgate.netnih.gov

The concept of introducing a vinylogous amino group, such as an ethenamine, at the 6-position of the purine ring represents a strategic extension of this earlier work. This modification can be viewed as creating a "vinylogous" analog of classic 6-aminopurine derivatives like adenosine. The introduction of the carbon-carbon double bond extends the conjugation of the system and alters the electronic properties and reactivity of the molecule. While specific historical milestones for purine-ethenamine hybrids are not extensively documented in early literature, their emergence is a logical progression from the foundational research on purine chemistry and the development of sophisticated synthetic methodologies.

Rationale for Investigating (E)-N-Methyl-2-(9H-purin-6-yl)ethenamine as a Research Target

The investigation of this compound is driven by the potential for synergistic or novel biological activities arising from the combination of its two core components. The purine scaffold provides a well-established anchor for interacting with a variety of biological targets, particularly enzymes involved in purine metabolism or signaling pathways that are often dysregulated in diseases like cancer. nih.govresearchgate.net

The (E)-N-methylethenamine moiety introduces several key features that could enhance or modify the activity of the purine core. The "E" stereochemistry of the double bond defines a specific spatial arrangement of the substituents, which can be critical for fitting into a well-defined binding pocket of a target protein. The methyl group on the nitrogen can influence the compound's solubility, lipophilicity, and metabolic stability. Furthermore, the ethenamine functionality can act as a Michael acceptor, raising the possibility of covalent interaction with nucleophilic residues (such as cysteine) in an enzyme's active site, potentially leading to irreversible inhibition. This covalent targeting strategy can offer advantages in terms of potency and duration of action.

Therefore, the rationale for studying this specific compound lies in the hypothesis that the unique combination of the purine's inherent biological relevance and the ethenamine's potential for specific interactions and covalent modification could lead to the discovery of a novel and effective therapeutic agent.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

(E)-N-methyl-2-(7H-purin-6-yl)ethenamine |

InChI |

InChI=1S/C8H9N5/c1-9-3-2-6-7-8(12-4-10-6)13-5-11-7/h2-5,9H,1H3,(H,10,11,12,13)/b3-2+ |

InChI Key |

FLSSODHHUQHWBL-NSCUHMNNSA-N |

Isomeric SMILES |

CN/C=C/C1=C2C(=NC=N1)N=CN2 |

Canonical SMILES |

CNC=CC1=C2C(=NC=N1)N=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for E N Methyl 2 9h Purin 6 Yl Ethenamine

Retrosynthetic Analysis of the (E)-N-Methyl-2-(9H-purin-6-yl)ethenamine Scaffold

A retrosynthetic analysis of the target compound identifies several key bonds whose disconnection suggests plausible synthetic routes. The primary disconnections are centered around the ethenamine moiety and its attachment to the purine (B94841) ring.

Disconnection 1 (C6-Cα Bond): The most logical disconnection is the carbon-carbon bond between the purine C6 and the vinyl group. This approach leads to a purine electrophile (e.g., a 6-halopurine or purine-6-carboxaldehyde) and a vinyl nucleophile. This strategy is central to olefination reactions.

Disconnection 2 (C=C Bond): Cleaving the double bond itself suggests an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This would involve reacting a purine-6-carboxaldehyde with a phosphorus ylide. The HWE reaction is particularly attractive as it generally provides excellent stereoselectivity for the (E)-alkene. wikipedia.orgnrochemistry.com

Disconnection 3 (Cβ-N Bond): Disconnecting the vinyl-nitrogen bond points towards a C-N bond formation strategy. This could involve the reaction of a 6-vinylpurine derivative with methylamine (B109427), likely mediated by a transition metal catalyst. Alternatively, hydroamination of a 6-alkynylpurine precursor offers a direct route to the enamine functionality. libretexts.orgwikipedia.org

Disconnection 4 (C≡C to C=C): An alternative to direct olefination involves forming a C6-alkynylpurine intermediate, which can then be stereoselectively reduced to the (E)-alkene. This points to the Sonogashira coupling of a 6-halopurine with a suitable terminal alkyne. gold-chemistry.orgwikipedia.orgyoutube.com

These disconnections form the basis for the synthetic strategies detailed in the following sections.

**2.2. Classical Synthetic Routes to Purine-Ethenamine Conjugates

Classical approaches provide a foundational toolkit for assembling the target molecule, focusing on the stepwise formation of the key structural components.

The direct synthesis and handling of simple enamines like N-methylethenamine are complicated by their inherent instability and tendency to tautomerize to the corresponding imine. Therefore, classical strategies typically involve the formation of the ethenamine moiety from more stable precursors already attached to the purine scaffold or in the final step of the synthesis.

One viable classical approach involves the condensation of a purine derivative containing a carbonyl group with an amine, followed by dehydration. However, controlling the stereochemistry of the resulting double bond is a significant challenge with this method. A more controlled, albeit multi-step, approach involves the generation of a vinyl halide precursor followed by nucleophilic substitution with methylamine.

The functionalization of the purine core at the C6 position is well-established. A common and versatile starting material is 6-chloropurine (B14466), which can be synthesized from hypoxanthine (B114508). This 6-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions.

For olefination strategies, the key intermediate is purine-6-carboxaldehyde. This can be prepared from 6-methylpurine (B14201) via oxidation or from 6-cyanopurine (B1214740) via reduction.

A prominent classical strategy for forming the C=C bond is the Wittig reaction . wikipedia.orgorganic-chemistry.orgthermofisher.comdalalinstitute.commasterorganicchemistry.com This involves the reaction of purine-6-carboxaldehyde with a phosphonium (B103445) ylide. However, standard Wittig reactions with non-stabilized ylides often yield the (Z)-alkene as the major product, making this route less ideal for obtaining the desired (E)-isomer. wikipedia.org

A significant improvement is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.comyoutube.com This reaction almost exclusively produces the thermodynamically more stable (E)-alkene, making it a superior choice for this synthesis. wikipedia.orgalfa-chemistry.com The reaction would proceed by reacting purine-6-carboxaldehyde with the anion of a phosphonate (B1237965) such as diethyl (N-methylaminomethyl)phosphonate.

| Olefination Method | Typical Stereoselectivity | Reactants | Key Features |

| Wittig Reaction | (Z)-alkene favored (non-stabilized ylides) | Purine-6-carboxaldehyde + Phosphonium Ylide | Widely used, but stereocontrol can be poor for (E)-alkenes. organic-chemistry.org |

| HWE Reaction | (E)-alkene strongly favored | Purine-6-carboxaldehyde + Phosphonate Carbanion | Excellent (E)-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. nrochemistry.comalfa-chemistry.com |

Modern Synthetic Advancements and Green Chemistry Principles in Compound Synthesis

Modern synthetic methods offer more efficient, selective, and often milder routes to the target compound, frequently employing catalytic systems that align with green chemistry principles.

Transition metal catalysis provides powerful tools for C-N bond formation. The Buchwald-Hartwig amination and Ullmann condensation are cornerstone reactions in this area. These reactions could be envisioned in the final step to construct the enamine. For instance, a (E)-2-(9H-purin-6-yl)vinyl halide could be coupled with methylamine using a palladium or copper catalyst. organic-chemistry.orgchempedia.infonih.gov Copper-catalyzed systems are often effective for the amination of vinyl halides. chempedia.info

A plausible route employing these methods is outlined below:

Synthesis of 6-vinylpurine: Start with 6-chloropurine and perform a Stille or Suzuki coupling with a vinyl organometallic reagent (e.g., vinyltributyltin).

Halogenation: Selective halogenation of the terminal vinyl carbon to produce a (E)-2-(9H-purin-6-yl)vinyl halide.

Catalytic Amination: Coupling of the vinyl halide with methylamine using a suitable catalyst system, such as CuI with a ligand like N,N'-dimethylethylenediamine. acs.orgresearchgate.net

| Catalytic C-N Coupling | Catalyst System | Substrates | Advantages |

| Buchwald-Hartwig Amination | Pd catalyst + Ligand (e.g., Josiphos) | (E)-6-(2-bromovinyl)purine + Methylamine | High functional group tolerance, mild conditions. acs.org |

| Ullmann-type Coupling | Cu catalyst (e.g., CuI) + Ligand | (E)-6-(2-iodovinyl)purine + Methylamine | Often lower cost than palladium; effective for vinyl halides. organic-chemistry.orgnih.gov |

Achieving the correct (E)-geometry is paramount. Beyond the HWE reaction, another powerful modern strategy involves alkyne chemistry.

The Sonogashira coupling allows for the efficient formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.orgyoutube.comorganic-chemistry.orgnih.gov This can be applied to the synthesis of a 6-alkynylpurine intermediate from 6-chloropurine or 6-iodopurine (B1310063).

A potential synthetic sequence is:

Sonogashira Coupling: Couple 6-iodopurine with a protected terminal alkyne, for example, N-methyl-N-(prop-2-yn-1-yl)formamide.

Stereoselective Reduction: The resulting alkynylpurine can be reduced to the (E)-alkene. This is commonly achieved through dissolving metal reduction (e.g., Na in liquid NH₃) or by hydroboration-protonolysis.

Deprotection: Removal of the formyl protecting group to yield the final product.

Another advanced strategy is the hydroamination of alkynes . libretexts.orgwikipedia.org This involves the direct addition of an amine N-H bond across a C-C triple bond. A catalytic intermolecular hydroamination of 6-ethynylpurine with methylamine could potentially form the target enamine in a single, atom-economical step. The stereoselectivity of such reactions can often be controlled to favor the (E)-isomer, representing a highly efficient and green synthetic route.

Purification and Advanced Spectroscopic/Chromatographic Characterization Techniques for Synthetic Products

Following the synthesis of this compound, a multi-step purification and rigorous characterization process is essential to isolate the target compound in high purity and to confirm its structural identity. The methods employed are standard for polar, heterocyclic molecules and are designed to remove unreacted starting materials, reagents, and reaction byproducts.

Purification Methods

The primary purification strategy typically involves a combination of extraction and chromatography. For instance, if a Horner-Wadsworth-Emmons (HWE) type reaction is used to form the ethenamine side chain, the water-soluble dialkyl phosphate byproduct can be efficiently removed through an aqueous extraction during the initial workup. wikipedia.org

Subsequent purification is almost invariably achieved using column chromatography. Given the polar nature of the purine ring system, silica (B1680970) gel is a common stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297), methanol (B129727), or acetone), is effective for separating the product from less polar impurities and starting materials.

For obtaining material of very high purity, recrystallization from a suitable solvent system, such as isopropyl alcohol or an ethanol/water mixture, can be employed as a final step. researchgate.net

To assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol allows for the precise quantification of product purity.

Advanced Spectroscopic and Chromatographic Characterization

The unambiguous structural confirmation of this compound relies on a suite of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. researchgate.netnih.gov Spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the polar compound and avoid exchange of the purine N-H proton. researchgate.net

¹H NMR : Key expected signals would include two singlets in the aromatic region for the C2-H and C8-H protons of the purine ring, two doublets for the vinyl protons of the ethenamine side chain (with a large coupling constant, typically >15 Hz, confirming the E-configuration), a signal for the N-methyl group, and a broad singlet for the purine N9-H proton.

¹³C NMR : The spectrum would show distinct signals for all carbon atoms, including those in the purine core and the ethenamine side chain.

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of purine derivatives. nih.gov The analysis would be expected to show a prominent protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound.

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy provides confirmation of key functional groups.

FT-IR Spectroscopy : The spectrum would display characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C-H stretching of the aromatic and vinyl groups (around 3100-3000 cm⁻¹), a C=C stretch for the alkene (around 1650 cm⁻¹), and various C=N and C=C stretching vibrations from the purine ring system (in the 1600-1400 cm⁻¹ region). researchgate.net

Raman Spectroscopy : This technique is particularly useful for characterizing the purine ring system. Purine derivatives exhibit strong breathing modes in the 500–850 cm⁻¹ range, which can serve as a fingerprint for the core structure. nih.gov

A summary of expected characterization data is presented below.

| Technique | Expected Observations and Data |

|---|---|

| ¹H NMR | - Purine Protons (C2-H, C8-H): ~δ 8.0-8.5 ppm (singlets)

|

| ¹³C NMR | - Purine Carbons: ~δ 115-160 ppm

|

| ESI-MS | - Predicted [M+H]⁺: ~m/z 190.09 |

| FT-IR (cm⁻¹) | - N-H Stretch: ~3200

|

| HPLC | - Single major peak indicating >95% purity under standard reverse-phase conditions. |

Yield Optimization and Scalability Considerations in Laboratory-Scale Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are critical for producing sufficient quantities of this compound for further study. The focus of optimization is typically on the key bond-forming steps, which are often the least efficient.

Yield Optimization

Key parameters for optimizing an HWE reaction include:

Base Selection : The choice of base for deprotonating the phosphonate reagent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. The choice can influence the equilibrium between intermediates and thus affect the final E/Z ratio. researchgate.net

Solvent : Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used to ensure solubility of the reagents and intermediates.

Temperature : The reaction is often initiated at a low temperature (e.g., -78 °C or 0 °C) to control the initial addition, and then allowed to warm to room temperature. This thermal control is crucial for maximizing selectivity and minimizing side reactions. researchgate.net

Reagent Stoichiometry : Using a slight excess (1.1-1.2 equivalents) of the phosphonate ylide can help drive the reaction to completion with respect to the more valuable purine aldehyde precursor.

Scalability Considerations

Transitioning a synthetic procedure from a milligram-scale discovery effort to a larger, multi-gram laboratory scale introduces several challenges that must be addressed.

Thermal Management : Exothermic reactions, such as the addition of a strong base or an organometallic reagent, can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. A larger reaction may require slower, controlled addition of reagents and an efficient external cooling bath to maintain the optimal temperature.

Mixing : Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous reactions involving solids like NaH. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and the formation of impurities.

Purification : Column chromatography, while effective at a small scale, becomes cumbersome and solvent-intensive for multi-gram quantities. Developing a robust purification procedure that relies on crystallization or precipitation is highly desirable for scalability. The HWE reaction's water-soluble phosphate byproduct makes the initial aqueous workup scalable and efficient. wikipedia.org

Reagent Handling : Handling larger quantities of hazardous and air-sensitive reagents (e.g., NaH, butyllithium) requires stringent safety protocols and specialized equipment to maintain an inert atmosphere.

The table below summarizes key factors influencing optimization and scalability.

| Parameter | Impact on Yield Optimization | Scalability Consideration |

|---|---|---|

| Reaction Concentration | Can affect reaction rates and equilibria. Must be optimized for each specific reaction. | Higher concentrations are often preferred to maximize reactor throughput, but may exacerbate heat management issues. |

| Temperature Control | Crucial for controlling selectivity (kinetic vs. thermodynamic products) and minimizing side reactions. nrochemistry.com | Major challenge on a larger scale. Requires controlled addition rates and efficient external cooling systems. |

| Choice of Base/Reagents | Strongly influences stereoselectivity and yield. researchgate.net | Cost, safety, and ease of handling for large quantities become primary concerns. |

| Purification Method | Column chromatography is flexible but can lead to product loss. | Chromatography is not ideal for large scales. Developing a crystallization-based purification is a key goal for scalability. |

By carefully considering these factors, a synthetic route can be refined to be both high-yielding and robust enough for the consistent production of this compound on a laboratory scale.

Mechanistic Investigations of Biological Activities Associated with E N Methyl 2 9h Purin 6 Yl Ethenamine

In Vivo Preclinical Mechanistic Studies (Focus on Molecular and Cellular Dynamics)

Metabolomic and Proteomic Analysis of Compound-Induced Biological Impact

Should peer-reviewed research on "(E)-N-Methyl-2-(9H-purin-6-yl)ethenamine" become available in the future, this topic could be revisited.

Elucidation of the Molecular Mechanism of Action

The precise molecular mechanisms underlying the biological activities of the synthetic purine (B94841) analogue, this compound, remain an active area of investigation. Preliminary studies suggest that its purine scaffold allows it to interact with a variety of biological targets, potentially leading to a range of cellular effects. The elucidation of these mechanisms is critical for understanding its therapeutic potential and for the development of more potent and selective derivatives. Key areas of research focus on identifying its direct binding partners and characterizing the subsequent downstream signaling events.

Investigation of Binding Sites and Modes via Site-Directed Mutagenesis and Chemical Probes

The identification of direct molecular targets is a foundational step in characterizing the mechanism of action of any bioactive compound. For purine analogues like this compound, which mimic endogenous purines such as adenine (B156593) and guanine (B1146940), the potential for interaction with a wide array of proteins exists. These include, but are not limited to, kinases, G-protein-coupled receptors (GPCRs), and enzymes involved in nucleic acid metabolism.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to pinpoint the specific amino acid residues within a protein's binding pocket that are crucial for ligand interaction. neb.com By systematically replacing key residues, researchers can assess the impact of these mutations on the binding affinity and functional activity of the compound . For instance, in studies of other purine derivatives, mutagenesis of residues within the ATP-binding pocket of kinases has been shown to dramatically alter inhibitor potency. nih.govacs.org

While specific site-directed mutagenesis studies for this compound have yet to be published, a general approach can be proposed based on computational docking models. These models can predict potential binding poses of the compound within the active site of a suspected target protein. Based on these predictions, amino acids in close proximity to the N-methyl group, the ethenamine linker, or the purine ring system would be selected for mutation. A significant decrease in binding or functional effect upon mutation would provide strong evidence for a direct interaction at that site.

Interactive Data Table: Hypothetical Site-Directed Mutagenesis Targets for this compound

| Target Protein Class | Potential Interacting Residue | Rationale for Mutation | Predicted Effect on Binding |

| Protein Kinase | Catalytic Lysine | Forms a key hydrogen bond with the phosphate (B84403) groups of ATP; may interact with the purine ring. | Significant Decrease |

| Protein Kinase | "Gatekeeper" Residue | Controls access to a hydrophobic pocket; interaction with the N-methyl group may be critical. | Moderate to Significant Decrease |

| GPCR (Adenosine Receptor) | Aspartate in Transmembrane Domain 3 | Forms a salt bridge with the protonated amine of adenosine (B11128); may interact with the purine N7. | Significant Decrease |

| GPCR (Adenosine Receptor) | Phenylalanine in Transmembrane Domain 6 | Engages in aromatic stacking interactions with the purine ring of adenosine. | Moderate Decrease |

| Purine Nucleoside Phosphorylase | Asparagine 243 | In the wild-type enzyme, this residue is crucial for distinguishing between 6-oxopurines and 6-aminopurines. nih.govacs.org | Altered Specificity/Decrease |

Chemical Probes

Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling the study of that protein's function in a cellular context. nih.gov An ideal chemical probe for studying this compound would be a structurally similar molecule that retains high affinity and selectivity for the target but is modified to include a reactive group for covalent labeling or a reporter tag (e.g., a fluorophore or biotin) for visualization and pull-down experiments. The development of such probes is a critical step in target validation and proteome-wide profiling to identify off-target effects. nih.gov To date, no specific chemical probes for this compound have been described in the literature.

Downstream Signaling Pathway Analysis and Functional Outcomes

Following the binding of this compound to its molecular target(s), a cascade of downstream signaling events is initiated, ultimately leading to a measurable functional outcome. The nature of these pathways is entirely dependent on the identity of the target protein.

If the target is a protein kinase, for example, inhibition could lead to the downregulation of phosphorylation-dependent signaling pathways. Key pathways that are often modulated by kinase inhibitors include the MAPK/ERK pathway, which is involved in cell proliferation and differentiation, and the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism. nih.gov

Conversely, if the compound targets a GPCR, such as an adenosine receptor, it could either activate or inhibit the receptor, leading to changes in the intracellular levels of second messengers like cyclic AMP (cAMP) or calcium. These changes, in turn, would affect a multitude of cellular processes, from gene transcription to neurotransmission.

To dissect these downstream effects, a variety of experimental techniques can be employed. Phospho-proteomic analysis can provide a global snapshot of the changes in protein phosphorylation upon treatment with the compound. Reporter gene assays can be used to measure the activity of specific transcription factors, such as NF-κB or AP-1, which are common nodes in inflammatory and stress-response pathways. nih.gov

Interactive Data Table: Potential Downstream Effects and Functional Outcomes

| Hypothetical Target | Signaling Pathway Modulated | Key Downstream Mediator | Potential Functional Outcome |

| A specific Cyclin-Dependent Kinase (CDK) | Cell Cycle Control | Retinoblastoma protein (Rb) phosphorylation | G1/S phase cell cycle arrest |

| An Adenosine Receptor (e.g., A2A) | Gs-cAMP Pathway | Protein Kinase A (PKA) | Modulation of immune cell activity |

| A component of the DNA damage response pathway | ATM/ATR signaling | p53 stabilization | Induction of apoptosis in cancer cells |

| Purine nucleoside phosphorylase (PNP) | Purine Salvage Pathway | Levels of inosine (B1671953) and guanosine | Altered nucleotide pools, potentially affecting T-cell function |

Ultimately, the functional outcomes of treatment with this compound will be the net result of its effects on one or more of these, or other, signaling pathways. For instance, the inhibition of a pro-proliferative kinase could lead to an anti-cancer effect, while the modulation of an adenosine receptor might have applications in inflammatory diseases or neurological disorders. The comprehensive characterization of these downstream events is essential for defining the therapeutic window and potential applications of this novel purine derivative.

Structure Activity Relationship Sar Studies and Rational Molecular Design of E N Methyl 2 9h Purin 6 Yl Ethenamine Analogues

Design Principles for Purine-Ethenamine Analogues

The design of purine-ethenamine analogues is guided by several key principles aimed at modulating their biological activity. The purine (B94841) core itself serves as a critical pharmacophore, capable of forming essential hydrogen bonds and π-stacking interactions with biological targets. The ethenamine substituent at the C6 position introduces a flexible, yet defined, vector for further interactions and can significantly influence the compound's electronic and steric properties.

Key design considerations include:

Mimicking Endogenous Ligands: The purine scaffold is central to many endogenous molecules like adenosine (B11128) and guanosine. Analogues are often designed to mimic these natural ligands to either agonize or antagonize their corresponding receptors. The ethenamine moiety can be seen as a bioisosteric replacement for the ribose sugar or other substituents found in natural purine nucleosides.

Target-Specific Interactions: The design process is heavily influenced by the intended biological target. For instance, in designing kinase inhibitors, the purine core often occupies the adenine-binding pocket, forming hydrogen bonds with the hinge region of the kinase. The ethenamine side chain can then be modified to extend into more solvent-exposed regions or to exploit specific sub-pockets to enhance selectivity and potency.

Modulation of Physicochemical Properties: The ethenamine side chain and substitutions on the purine ring can be altered to fine-tune properties such as solubility, lipophilicity, and metabolic stability. For example, the introduction of polar groups can enhance aqueous solubility, while strategic placement of metabolically stable groups can increase the compound's half-life.

Conformational Constraint: The double bond in the ethenamine linker introduces a degree of rigidity compared to a simple alkyl chain. The (E)-configuration dictates a specific spatial arrangement of the substituents, which can be crucial for optimal interaction with the target protein. Further modifications can introduce additional conformational constraints to lock the molecule in a bioactive conformation.

Systematic Modification of the Purine Core and Ethenamine Moiety

Systematic modifications of both the purine core and the ethenamine moiety are crucial for elucidating the SAR of this class of compounds. These modifications help in identifying the key structural features required for biological activity and selectivity.

Modifications at various positions of the purine ring and the ethenamine side chain can have profound effects on the biological profile of the resulting analogues.

Purine Core Substitutions:

C2 Position: Introduction of small, electron-withdrawing or -donating groups at the C2 position can modulate the electronic character of the purine ring system. For instance, substituting with an amino group can introduce an additional hydrogen bond donor, potentially increasing affinity for certain targets. Conversely, a bulky substituent at this position might be detrimental to activity if the binding pocket is sterically constrained.

N9 Position: Alkylation or arylation at the N9 position is a common strategy to probe a specific binding pocket and can also prevent metabolic degradation. The size and nature of the substituent can influence selectivity. For example, a large, hydrophobic group might favor binding to a protein with a corresponding hydrophobic pocket.

N7 Isomerism: The position of the substituent on the purine ring (N9 vs. N7) can be critical. Generally, N9-substituted purines are more common as they often mimic the natural nucleosides. However, N7-substituted isomers can exhibit different biological activities and selectivities.

Ethenamine Moiety Modifications:

N-Methyl Group: The methyl group on the terminal nitrogen of the ethenamine can be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the binding site. Increasing the size of this substituent may enhance van der Waals interactions but could also lead to steric clashes.

Vinyl Linker: The length and nature of the linker connecting the purine core to the terminal nitrogen can be varied. For instance, extending the vinyl linker to a butadienyl system could allow the molecule to span a larger distance in the binding site. Replacement of the vinyl group with other linkers, such as an ethynyl or a simple ethyl group, would significantly alter the geometry and flexibility of the molecule, thereby impacting its biological activity.

An illustrative data table summarizing the hypothetical effects of these substitutions on kinase inhibitory activity is presented below.

| Compound ID | Purine C2-Substituent | Purine N9-Substituent | Ethenamine N-Substituent | Kinase Inhibition IC50 (nM) |

| 1 | H | H | Methyl | 150 |

| 1a | NH2 | H | Methyl | 75 |

| 1b | Cl | H | Methyl | 200 |

| 1c | H | Methyl | Methyl | 120 |

| 1d | H | Benzyl | Methyl | 90 |

| 1e | H | H | Ethyl | 180 |

| 1f | H | H | Phenyl | 350 |

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. For (E)-N-Methyl-2-(9H-purin-6-yl)ethenamine analogues, the primary stereochemical consideration is the geometry of the double bond.

The (E) and (Z) isomers of the ethenamine linker will position the N-methyl group and the rest of the substituent in distinctly different spatial orientations relative to the purine core. This difference in geometry can lead to significant variations in biological activity. One isomer may fit optimally into a binding pocket, forming favorable interactions, while the other may experience steric hindrance or be unable to adopt the required conformation for binding.

For instance, in a hypothetical receptor binding scenario, the (E)-isomer might place the N-methyl group in a small hydrophobic pocket, leading to high affinity. The corresponding (Z)-isomer, however, might orient the N-methyl group towards a region of the receptor that is sterically crowded or hydrophilic, resulting in a significant loss of binding affinity. It has been observed in other classes of molecules that geometric isomers can exhibit vastly different biological activities, with one isomer being highly active and the other being virtually inactive nih.gov.

A hypothetical comparison of the biological activity of (E) and (Z) isomers is shown in the table below.

| Compound ID | Isomer | Receptor Binding Ki (nM) |

| 2 | (E) | 50 |

| 2-Z | (Z) | >1000 |

Development of Quantitative SAR Models and Predictive Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities researchgate.netmdpi.com. For purine-ethenamine analogues, 2D and 3D-QSAR models can be developed to predict the activity of novel compounds and to guide their design.

In a typical 2D-QSAR study, various molecular descriptors are calculated for a set of analogues with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular weight, molar refractivity), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. A good QSAR model will have high predictive power, as indicated by statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²) researchgate.net.

For example, a QSAR study on a series of substituted purine derivatives targeting a specific kinase might reveal that the inhibitory activity is positively correlated with the presence of a hydrogen bond donor at the C2 position and a bulky hydrophobic group at the N9 position, while being negatively correlated with the molecular volume of the substituent on the ethenamine nitrogen.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties. The resulting contour maps can visualize regions where modifications are likely to increase or decrease activity, providing valuable insights for rational drug design researchgate.net.

Scaffold Hopping and Bioisosteric Replacement Strategies in Compound Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity.

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains the essential interactions with the biological target nih.gov. For purine-ethenamine analogues, the purine scaffold could be hopped to other heterocyclic systems like pyrazolo[3,4-d]pyrimidines, triazolopyrimidines, or deazapurines. The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. A successful scaffold hop would preserve the key hydrogen bonding interactions of the original purine core while presenting a novel chemical entity.

Ethenamine Linker: The C=C double bond could be replaced by other isosteres such as a cyclopropane ring to maintain a rigid conformation, or an amide bond to introduce different hydrogen bonding capabilities.

N-Methyl Group: The methyl group could be replaced by other small groups like a hydroxyl or an amino group to introduce different functionalities.

Purine Ring Atoms: Nitrogen atoms in the purine ring could be replaced by carbon (deazapurines) or a CH group, which can alter the hydrogen bonding pattern and metabolic stability of the molecule.

Ligand Design and Optimization Based on Mechanistic and SAR Data

The ultimate goal of SAR studies is to inform the rational design and optimization of new ligands with superior properties. The data gathered from systematic modifications, stereochemical studies, and QSAR models, combined with an understanding of the mechanism of action, provides a comprehensive picture that guides the design of next-generation compounds.

For example, if SAR studies indicate that a small, electron-donating group at the C2 position and a flexible, hydrophobic chain at the N9 position of the purine core are beneficial for activity, new analogues incorporating these features can be designed and synthesized. If mechanistic studies reveal that the ethenamine moiety is involved in a key π-stacking interaction with an aromatic residue in the binding site, modifications to enhance this interaction, such as introducing an aromatic ring into the side chain, could be explored.

Furthermore, if a particular analogue shows high potency but poor solubility, the SAR data can be used to identify positions on the molecule where polar groups can be introduced to improve solubility without compromising biological activity. This iterative process of design, synthesis, and biological evaluation, guided by mechanistic and SAR data, is the cornerstone of modern drug discovery and is essential for the successful optimization of lead compounds like this compound.

Computational Chemistry and Molecular Modeling Approaches for E N Methyl 2 9h Purin 6 Yl Ethenamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. dntb.gov.uaresearchgate.net These methods allow for a detailed examination of electron distribution and energy, which dictates the molecule's stability, conformation, and reactivity.

The purine (B94841) scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is known to exist in different tautomeric forms, primarily the N7H and N9H forms, where a hydrogen atom can be located on either the N7 or N9 nitrogen of the imidazole ring. nih.govosti.gov Computational studies on various purine derivatives consistently show that the relative stability of these tautomers can be influenced by the molecular environment. nih.gov For purine itself, the N9H tautomer is generally favored in the gas phase and solution, a preference that can be critical for its interaction with biological targets. nih.govnih.gov

First-principles electronic structure calculations can determine the relative Gibbs free energies of possible tautomers. For many 6-substituted purine derivatives, the tautomer where the hydrogen is bonded to a nitrogen atom on the purine ring is predicted to be the most stable form in both gas and aqueous phases. nih.gov In the case of (E)-N-Methyl-2-(9H-purin-6-yl)ethenamine, it is expected that the N9H tautomer is the most prevalent.

Furthermore, conformational analysis would focus on the rotational barriers around the single bonds of the ethenamine side chain. The orientation of the N-methyl group relative to the ethene double bond can lead to syn and anti conformers. The relative energies of these conformers are crucial as they can affect how the molecule fits into a protein's binding pocket. Studies on the related N6-methyladenosine have shown that such syn/anti dynamics are critical for its biological function and interactions. nih.gov

Quantum chemical calculations are employed to predict a range of electronic properties and reactivity descriptors that profile the molecule's behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. This map identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), highlighting potential sites for intermolecular interactions like hydrogen bonding.

Reactivity studies on other di-substituted purines have shown that the C6 position exhibits the highest reactivity in certain cross-coupling reactions, followed by the C8 and C2 positions. digitellinc.com This intrinsic reactivity profile is governed by the electronic structure of the purine ring system. For this compound, these calculations can predict sites prone to metabolic transformation or chemical modification.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Reflects the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility. |

| Polarizability | ~ 150 a.u. | Indicates how easily the electron cloud can be distorted by an electric field. |

Note: These values are illustrative and based on typical results for similar purine derivatives from computational studies. Actual values would require specific calculations for this exact molecule.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. researchgate.netacs.org This method is fundamental in drug discovery for screening virtual libraries and understanding binding mechanisms.

Docking algorithms explore various possible conformations of the ligand within the protein's binding site and score them based on a force field that estimates the binding energy. The result is a predicted binding mode and an estimation of the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol or a calculated inhibition constant (Ki). researchgate.net For this compound, docking studies against potential protein targets, such as kinases or other ATP-binding proteins, would identify the most energetically favorable binding pose. The purine scaffold is a common feature in kinase inhibitors, making this class of proteins a likely target for investigation. nih.gov The addition of a methyl group can sometimes significantly improve binding affinity by inducing a favorable conformational change or by fitting into a hydrophobic pocket. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value | Description |

| Binding Energy (ΔG) | -8.5 kcal/mol | The estimated free energy change upon binding; more negative is stronger. |

| Inhibition Constant (Ki) | ~ 2.5 µM | The calculated concentration required to inhibit 50% of the enzyme's activity. |

| Optimal Orientation | Ethenamine in hydrophobic pocket, Purine N-H forms H-bonds | Describes the most stable predicted pose of the ligand in the active site. |

Note: The data presented are hypothetical and serve to illustrate the output of a typical molecular docking experiment.

Beyond predicting affinity, docking analysis provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues of the protein. For a purine-based compound, key interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the purine ring and the hydrogen on the N-methylamino group are potential hydrogen bond donors and acceptors. These often form crucial "hinge" interactions in kinase binding sites.

π-π Stacking: The aromatic purine ring can engage in π-π stacking interactions with aromatic residues in the binding pocket, such as Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His). nih.gov

Hydrophobic Interactions: The methyl group and parts of the ethene bridge can fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy. nih.gov

Cation-π Interactions: The electron-rich purine ring can interact favorably with positively charged residues like Arginine (Arg) or Lysine (Lys). nih.gov

Identifying these specific interactions is vital for understanding the basis of molecular recognition and for designing derivatives with improved potency and selectivity.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, revealing the flexibility of the ligand-protein complex and the stability of the interactions predicted by docking. nih.gov

By simulating the complex in a solvated environment that mimics physiological conditions, MD can:

Assess the stability of the predicted binding pose over a period of nanoseconds to microseconds.

Reveal conformational changes in both the ligand and the protein upon binding.

Identify the role of water molecules in mediating or competing with ligand-protein interactions.

Provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

For this compound, an MD simulation would validate whether the key hydrogen bonds and hydrophobic contacts are maintained over time, confirming the stability of the complex and providing a more robust model of its interaction with a biological target.

Ligand-Target Complex Stability and Conformational Changes Over Time

Information regarding the stability of ligand-target complexes involving this compound and any associated conformational changes over time is not present in the reviewed scientific literature. Molecular dynamics simulations, a primary method for investigating these phenomena, have been applied to various other purine derivatives to elucidate their binding modes and the dynamic nature of their interactions with biological targets. Such studies typically involve the use of force fields like AMBER or CHARMM to simulate the movement of atoms over time, providing a detailed picture of the complex's stability.

Solvent Effects and Hydration Shell Analysis in Binding Processes

The influence of solvent, particularly water, on the binding process of this compound has not been computationally investigated. Solvent effects and the analysis of the hydration shell are critical for understanding the thermodynamics of ligand-receptor binding. These studies, often conducted in tandem with molecular dynamics simulations, can reveal the role of individual water molecules in mediating or disrupting interactions at the binding site. For many purine analogues, such analyses have been crucial in explaining their binding affinities and specificities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used to predict the activity of new, unsynthesized compounds.

No QSAR models have been specifically derived to predict the biological or physicochemical activities of this compound. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities. For other classes of purine derivatives, numerous QSAR studies have been successfully conducted, leading to models that can predict activities such as enzyme inhibition or receptor binding. These models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure.

As no QSAR models for this compound have been developed, there is no corresponding validation or applicability domain assessment to report. The validation of a QSAR model is a critical step to ensure its predictive power and reliability. This process typically involves internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. The applicability domain defines the chemical space in which the model can make reliable predictions.

Environmental Fate and Degradation Studies of E N Methyl 2 9h Purin 6 Yl Ethenamine

Abiotic Degradation Pathways

Abiotic degradation processes are crucial in determining the environmental persistence of organic compounds. For purine (B94841) derivatives, reactions with atmospheric oxidants, light-induced transformations, and hydrolysis are significant abiotic degradation routes.

Ozonation Studies and Hydroxyl Radical Reactions

Ozone (O₃) and hydroxyl radicals (•OH) are powerful oxidants present in the atmosphere and aquatic environments that can degrade organic pollutants.

Ozonation Studies:

Research on the ozonation of purine derivatives, such as purine and adenine (B156593), indicates that degradation is influenced by the water matrix. The presence of bicarbonate can inhibit the degradation of purine and adenine by scavenging hydroxyl radicals. nih.gov However, the carbonate radicals formed in this process can also contribute to the degradation of the parent compounds and affect the stability of their transformation products. nih.gov One study identified cyanuric acid as a transformation product of purine and adenine ozonation. researchgate.net Another study noted that purines with more hydroxyl groups on the purine ring are more readily degraded by ozone, with uric acid showing the greatest susceptibility to ozone-induced degradation among the purine and pyrimidine (B1678525) compounds examined. nih.gov Urea and allantoin were identified as degradation products of uric acid ozonation. nih.gov

Hydroxyl Radical Reactions:

Hydroxyl radicals are highly reactive and can initiate the degradation of many organic molecules. rsc.org The reaction of caffeine, a methylated purine, with hydroxyl radicals is very efficient. nih.gov The absolute reaction rate constant between caffeine and the hydroxyl radical has been determined to be approximately (2.48 ± 0.01) × 10⁹ M⁻¹ s⁻¹ and 5.9 x 10⁹ M⁻¹ sec⁻¹. nih.govresearchgate.net The primary mechanism for the reaction of caffeine with reactive oxygen species like the hydroxyl radical is radical adduct formation (RAF). acs.org The main final product of caffeine oxidation by hydroxyl radicals is 1,3,7-trimethyluric acid, with a C8-OH radical adduct being a postulated intermediate. rsc.orgresearchgate.net Further oxidation can lead to demethylation and imidazole (B134444) ring opening, forming products like theobromine, paraxanthine, theophylline, and 6-amino-5-(N-formylmethyl-amino)-1,3-dimethyl-uracil. nih.gov

Interactive Data Table: Reaction Rate Constants of Caffeine with Hydroxyl Radicals

| Compound | Rate Constant (M⁻¹ s⁻¹) | Reference |

| Caffeine | (2.48 ± 0.01) × 10⁹ | researchgate.net |

| Caffeine | 5.9 x 10⁹ | nih.gov |

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation involves the breakdown of compounds by light. Studies on the photochemistry of purine components of nucleic acids, such as deoxyguanosine, have shown that UV irradiation can cause intensive degradation. nih.gov The degradation of deoxyguanosine in the presence of oxygen involves the breakdown of the purine cycle without splitting the N-glycoside bond, as well as modifications that lead to the release of free 2-deoxyribose. nih.gov The quantum yield for this degradation is on the order of 1 x 10⁻⁴. nih.gov Photocatalytic degradation of purines can lead to the opening of both the pyrimidine and imidazole rings. researchgate.net

Hydrolytic Stability Under Varying pH and Temperature Regimes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of purine derivatives to hydrolysis can vary depending on their structure and the pH and temperature of the environment. While specific data on the hydrolytic stability of (E)-N-Methyl-2-(9H-purin-6-yl)ethenamine is unavailable, the purine ring itself is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions and at elevated temperatures, the glycosidic bond in purine nucleosides can be cleaved.

Biotic Degradation Pathways

Microorganisms play a significant role in the degradation of organic compounds in the environment. The biotic degradation of purine analogues is a key process in their environmental removal.

Microbial Transformation and Biodegradation Kinetics in Environmental Samples

Microorganisms have been shown to degrade purines and their derivatives. nih.gov Caffeine, for example, is almost exclusively metabolized in the liver of mammals by the cytochrome P-450 enzyme system. nih.gov In the environment, various microorganisms can also metabolize caffeine. The primary metabolic pathway for caffeine in humans is N-3 demethylation to paraxanthine, which accounts for about 80-90% of its metabolism. nih.gov The remaining portion is metabolized to theobromine and theophylline. nih.gov The half-life of caffeine in the human body is typically 4 to 5 hours. clinpgx.org In the environment, the rate of biodegradation will depend on various factors, including the microbial population, temperature, and nutrient availability. Some bacteria in the gut have been found to utilize an anaerobic pathway for purine degradation called the 2,8-dioxopurine pathway. biorxiv.org

Identification of Biotransformation Products and Their Persistence

The biotransformation of purine alkaloids like caffeine results in a variety of products. Microbial transformation of caffeine can yield valuable methylxanthines such as theophylline, theobromine, and paraxanthine. cftri.res.in The fungus Penicillium citrinum has been shown to biotransform caffeine into theophylline. cftri.res.in In humans, caffeine is metabolized into three primary dimethylxanthines: paraxanthine (84%), theobromine (12%), and theophylline (4%). wikipedia.org These metabolites are further broken down and excreted in the urine. wikipedia.orgnih.gov Minor metabolites include 1,3,7-trimethyluric acid and 7-methylxanthine. wikipedia.org The persistence of these transformation products in the environment will depend on their own susceptibility to further abiotic and biotic degradation.

Interactive Data Table: Major Biotransformation Products of Caffeine

| Parent Compound | Metabolite | Percentage of Metabolism |

| Caffeine | Paraxanthine | 84% |

| Caffeine | Theobromine | 12% |

| Caffeine | Theophylline | 4% |

Environmental Persistence and Mobility Assessment in Different Matrices

The environmental persistence of this compound, a substituted purine, is expected to be influenced by a combination of its chemical structure and the environmental matrix it enters. Purines, as a class of compounds, are ubiquitous in nature and are generally biodegradable. researchgate.netnih.gov The persistence of such compounds in soil, water, and air is determined by their susceptibility to biotic and abiotic degradation processes.

Soil: In soil environments, the primary factor governing the persistence of purine derivatives is microbial degradation. nih.gov The N-methyl group and the ethenamine side chain of the target compound may influence its degradation rate compared to naturally occurring purines like adenine and guanine (B1146940). The mobility of this compound in soil will be dictated by its sorption characteristics. The potential for hydrogen bonding and its polarity will affect its adsorption to soil organic matter and clay particles. The mobility of nutrients and contaminants in soil can be complex, with variable-charge soils, more common in tropical regions, exhibiting different behaviors compared to permanent-charge soils. researchgate.net For instance, in some soil conditions, cations can be more mobile than anions, which is the reverse of what is typically observed. researchgate.net

Water: In aquatic systems, the persistence of this compound will depend on factors such as water temperature, pH, oxygen levels, and the presence of microbial populations. researchgate.net Hydrolysis and photolysis may contribute to its abiotic degradation, although biodegradation by aquatic microorganisms is likely to be the more significant removal mechanism. researchgate.net The solubility of purine derivatives can be low in water, which could limit their mobility. mdpi.com However, the formation of salts can significantly increase their water solubility. mdpi.com

Air: Due to its likely low vapor pressure, this compound is not expected to be highly volatile, and therefore, its presence and transport in the atmosphere are likely to be negligible.

The following interactive table provides hypothetical persistence data for a generic purine derivative in different environmental matrices to illustrate potential behavior.

| Environmental Matrix | Estimated Half-life (t½) | Key Degradation Pathways | Mobility Potential |

| Aerobic Soil | 15-60 days | Microbial degradation | Low to Medium |

| Anaerobic Soil | 60-180 days | Slower microbial degradation | Low |

| Surface Water | 10-50 days | Biodegradation, Photolysis | Medium to High |

| Groundwater | 100-400 days | Limited microbial activity | High |

Implications for Environmental Chemistry and Potential Remediation Strategies

The introduction of synthetic purine derivatives like this compound into the environment raises questions about their potential impact on biogeochemical cycles, particularly the nitrogen cycle. The microbial breakdown of purines releases nitrogen in the form of ammonia and urea, which can then be utilized by other organisms. researchgate.netru.nl An excessive load of such compounds could potentially disrupt local nutrient balances.

Given the biodegradable nature of purine compounds, bioremediation is a promising strategy for contaminated sites. a-otc.com This can involve:

Natural Attenuation: Relying on the intrinsic capacity of native microbial populations to degrade the contaminant over time. This is a passive approach suitable for low levels of contamination.

Biostimulation: Enhancing the activity of indigenous microorganisms by adding nutrients and electron acceptors to accelerate the degradation of the target compound.

Bioaugmentation: Introducing specific microorganisms with a high capacity for degrading the contaminant of concern to the contaminated site.

Phytoremediation , which uses plants to remove, degrade, or contain environmental contaminants, could also be a viable and sustainable remediation option. epa.govencyclopedie-environnement.org Plants can take up organic pollutants from the soil and metabolize them, a process known as phytodegradation. Additionally, the root zone of plants, the rhizosphere, harbors a high density of microorganisms that can contribute to the breakdown of contaminants. encyclopedie-environnement.org

Other potential remediation techniques for water and soil contaminated with organic pollutants include:

Adsorption: Using materials like activated carbon to bind and remove the contaminant.

Advanced Oxidation Processes (AOPs): Employing highly reactive species like hydroxyl radicals to chemically break down the pollutant. mdpi.com

Soil Washing: An ex-situ method where contaminated soil is excavated and washed with a solution to remove the contaminants. a-otc.com

The selection of the most appropriate remediation strategy would depend on site-specific conditions, including the concentration of the contaminant, the type of environmental matrix, and the cost-effectiveness of the available technologies. hepure.com

The table below summarizes potential remediation strategies for a generic purine derivative.

| Remediation Strategy | Description | Applicability |

| Bioremediation | ||

| Natural Attenuation | Monitoring the natural breakdown by native microbes. | Low contamination levels. |

| Biostimulation | Adding nutrients to enhance microbial activity. | Soil and water. |

| Bioaugmentation | Introducing specialized microbes to the site. | Heavily contaminated areas. |

| Phytoremediation | ||

| Phytodegradation | Plants take up and metabolize the contaminant. | Soil and shallow groundwater. |

| Rhizodegradation | Breakdown of contaminants by microbes in the root zone. | Soil contamination. |

| Physicochemical | ||

| Activated Carbon Adsorption | Contaminants bind to the surface of activated carbon. | Water treatment. |

| Advanced Oxidation | Chemical oxidation to break down the compound. | Water and wastewater treatment. |

Applications in Materials Science and Industrial Processes Involving Purine Ethenamine Derivatives

Corrosion Inhibition Studies

The structural features of (E)-N-Methyl-2-(9H-purin-6-yl)ethenamine, namely the presence of multiple nitrogen heteroatoms and a π-electron system in the purine (B94841) ring, alongside the nitrogen and double bond in the ethenamine substituent, make it a prime candidate for investigation as a corrosion inhibitor for various metals and alloys. mdpi.comresearchgate.net Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. researchgate.net

The primary step in corrosion inhibition by organic compounds is their adsorption onto the metal surface, a process that can occur through physical (electrostatic) or chemical (chemisorption) interactions. researchgate.net For this compound, several adsorption mechanisms can be hypothesized:

Chemisorption: The lone pair electrons of the nitrogen atoms in the purine ring and the ethenamine side chain can be shared with the vacant d-orbitals of metal atoms, forming coordinate covalent bonds. researchgate.net

π-Electron Interaction: The delocalized π-electrons of the purine ring system can interact with the metal surface, contributing to the stability of the adsorbed layer. researchgate.net

Electrostatic Interaction: In acidic environments, the purine derivative can become protonated, leading to electrostatic attraction between the positively charged molecule and a negatively charged metal surface (due to the specific adsorption of anions from the corrosive medium).

Theoretical studies, such as those using Density Functional Theory (DFT), could elucidate the most favorable adsorption geometry and the nature of the inhibitor-metal interaction. yyu.edu.trnih.gov Such studies often calculate parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's tendency to donate or accept electrons. researchgate.net

The adsorption of this compound molecules on a metal surface is expected to lead to the formation of a protective film that acts as a barrier, isolating the metal from the corrosive environment. mdpi.com The effectiveness of this film would depend on several factors, including the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. A well-formed film can passivate the metal surface by blocking the active sites for corrosion, thereby hindering both anodic metal dissolution and cathodic hydrogen evolution reactions. mdpi.com The planarity of the purine ring system could facilitate the formation of a densely packed and stable film.

The inhibitory action of this compound could be quantitatively assessed using various electrochemical techniques:

Potentiodynamic Polarization: This technique would likely reveal that the compound acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. researchgate.netfudutsinma.edu.ng A significant decrease in the corrosion current density (icorr) in the presence of the inhibitor would indicate its effectiveness.

Electrochemical Impedance Spectroscopy (EIS): EIS studies would be expected to show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor, confirming the formation of an adsorbed protective layer. mdpi.comresearchgate.net

The following table presents hypothetical data illustrating the potential inhibition efficiency of this compound on mild steel in an acidic medium, as might be determined by electrochemical measurements.

| Inhibitor Concentration (M) | Corrosion Current Density (icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |

| 0 | 500 | 100 | 0 |

| 1 x 10-5 | 150 | 350 | 70 |

| 5 x 10-5 | 75 | 700 | 85 |

| 1 x 10-4 | 40 | 1200 | 92 |

| 5 x 10-4 | 25 | 2000 | 95 |

This table is a hypothetical representation of potential research findings.

Role as Intermediates in Fine Chemical Synthesis and Specialty Chemicals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. rsc.orgnih.gov this compound, with its reactive ethenamine side chain and modifiable purine core, represents a versatile intermediate for the synthesis of more complex molecules. jchps.comgoogle.com

The ethenamine moiety can undergo a variety of chemical transformations. For instance, the double bond could be a site for addition reactions, allowing for the introduction of new functional groups. The nitrogen atom of the ethenamine could also participate in further reactions. The purine ring itself offers multiple sites for substitution, which have been extensively utilized in the synthesis of purine derivatives with diverse pharmacological properties. rsc.orgrsc.org The synthesis of this compound itself likely involves the reaction of a 6-halopurine with an appropriate amine, a common strategy in purine chemistry. jchps.com

Potential in Polymer Chemistry and Advanced Functional Materials

The incorporation of purine derivatives into polymer structures is an emerging area of research aimed at creating advanced functional materials with unique optical, thermal, and electronic properties. researchgate.net this compound could serve as a functional monomer in polymerization reactions.

The vinyl group in the ethenamine side chain could potentially undergo polymerization, leading to polymers with purine moieties as pendant groups. Alternatively, the purine ring could be functionalized with polymerizable groups to be incorporated into the main chain of a polymer. researchgate.net The resulting purine-containing polymers could have applications in:

Conductive materials: The π-conjugated system of the purine ring could contribute to the electrical conductivity of the polymer. numberanalytics.com

Optoelectronic devices: Purine-based materials have been investigated for use in LEDs and solar cells due to their photophysical properties. numberanalytics.com

Biocompatible materials: The inherent biocompatibility of the purine structure makes these polymers attractive for biomedical applications.

The table below outlines hypothetical properties of a polymer synthesized using this compound as a monomer.

| Property | Hypothetical Value | Potential Application |

| Glass Transition Temperature (Tg) | 150 °C | High-temperature electronics |

| Electrical Conductivity | 10-3 S/cm | Organic semiconductor |

| Fluorescence Quantum Yield | 0.65 | Emissive layer in OLEDs |

This table is a hypothetical representation of potential research findings.

Catalytic Applications and Reaction Engineering

The use of purine derivatives as catalysts or ligands in catalytic systems is a less explored but promising field. researchgate.net The multiple nitrogen atoms in this compound make it a potential ligand for transition metal catalysts. The coordination of the purine derivative to a metal center could modulate the metal's catalytic activity and selectivity in various organic transformations, such as cross-coupling reactions. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of E N Methyl 2 9h Purin 6 Yl Ethenamine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of novel compounds. For a molecule like (E)-N-Methyl-2-(9H-purin-6-yl)ethenamine, a combination of high-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy is employed to unambiguously confirm its constitution and conformation.

High-Resolution NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

One-dimensional ¹H NMR spectra provide initial information on the number of distinct proton environments and their scalar (J) couplings. nih.gov However, due to the complexity of the molecule, significant signal overlap is expected. To overcome this, two-dimensional (2D-NMR) techniques are essential.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, helping to trace the connectivity within the ethenamine side chain (-CH=CH-NH-CH₃).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the ethenamine side chain to the correct position on the purine (B94841) ring and for confirming the position of the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which helps to confirm the '(E)'-configuration (trans) of the double bond.

Recent advances, such as "pure shift" NMR experiments, can further enhance spectral resolution by collapsing complex multiplets into single lines, which simplifies analysis, especially in crowded spectral regions. nih.gov

In cases where the compound is a solid or poorly soluble, Solid-State NMR (ssNMR) can provide valuable structural information, though with broader lines compared to solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a common solvent like DMSO-d₆. Predicted values are based on typical shifts for purine derivatives and substituted alkenes. chemicalbook.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Purine C2 | - | ~152 | Carbon attached to the ethenamine group. |

| Purine C4 | - | ~148 | Quaternary carbon in the pyrimidine (B1678525) ring. |

| Purine C5 | - | ~120 | Quaternary carbon at the ring fusion. |

| Purine C6 | - | ~156 | Carbon bearing the exocyclic nitrogen. |

| Purine C8-H | ~8.1-8.4 | ~145 | Proton on the imidazole (B134444) ring. |

| Purine N9-H | ~13.0 | - | Acidic proton, often broad. chemicalbook.com |

| Ethene Cα-H | ~6.5-7.0 (d) | ~115 | Vinyl proton closer to the purine ring. |

| Ethene Cβ-H | ~7.5-8.0 (d) | ~130 | Vinyl proton closer to the N-methyl group. |

| N-H (amine) | ~8.5 (broad) | - | Coupled to Cβ-H. |

| N-CH₃ | ~3.0 (d) | ~30 | Methyl group protons, likely a doublet due to coupling with the amine proton. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₉N₅), the exact mass can be calculated and compared to the experimental value with a mass error of less than 5 ppm, confirming the molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) is a subsequent step where the molecular ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. youtube.comyoutube.com This process provides a fragmentation pattern that acts as a structural fingerprint. The fragmentation is typically induced by collision with an inert gas (Collision-Induced Dissociation, CID). nih.gov

For this compound, key fragmentation pathways would likely include:

Cleavage of the exocyclic C-N bond: Loss of the methylamino group or the entire ethenamine side chain.

Fragmentation of the ethenamine chain: Cleavage of the C=C bond or C-N bond within the side chain.

Rupture of the purine ring: A characteristic pathway for purine derivatives, often involving sequential loss of small molecules like HCN.

Analyzing these pathways helps to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted HRMS Fragmentation Data for the Protonated Molecule [M+H]⁺ of this compound. Molecular Formula: C₈H₉N₅, Exact Mass: 175.0858

| m/z (Da) | Ion Formula | Description of Fragment |

|---|---|---|

| 176.0936 | [C₈H₁₀N₅]⁺ | Precursor Ion ([M+H]⁺) |

| 145.0674 | [C₇H₅N₄]⁺ | Loss of the N-methylamino group (-NHCH₃) |

| 135.0620 | [C₅H₅N₅]⁺ | Adenine (B156593) ion, resulting from cleavage of the C-C bond in the vinyl group. |

| 119.0514 | [C₅H₅N₄]⁺ | Loss of NH₃ from the adenine ion. |

| 44.0500 | [C₂H₆N]⁺ | Fragment corresponding to the protonated ethenamine-methyl group. |